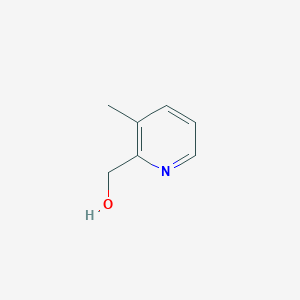
1-(Piperidin-4-yl)ethanon
Übersicht
Beschreibung
1-(Piperidin-4-yl)ethanone, also known as 4-acetylpiperidine, is an organic compound with the molecular formula C7H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and industrial processes .
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-4-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
Target of Action
1-(Piperidin-4-yl)ethanone is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been shown to interact with various biological targets, leading to a wide range of therapeutic effects
Biochemical Pathways
Piperidine derivatives have been reported to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . This suggests that these compounds may affect pathways related to cell proliferation and metastasis.
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . This suggests that 1-(Piperidin-4-yl)ethanone may have similar effects, but specific studies are needed to confirm this.
Biochemische Analyse
Biochemical Properties
1-(Piperidin-4-yl)ethanone plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For example, 1-(Piperidin-4-yl)ethanone can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in biochemical reactions. Additionally, this compound can bind to specific protein receptors, modulating their activity and influencing downstream signaling pathways .
Cellular Effects
The effects of 1-(Piperidin-4-yl)ethanone on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, 1-(Piperidin-4-yl)ethanone can activate or inhibit specific kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in cellular functions. Moreover, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 1-(Piperidin-4-yl)ethanone exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. For example, 1-(Piperidin-4-yl)ethanone can bind to the active site of certain enzymes, inhibiting their catalytic activity and preventing the conversion of substrates into products. Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression. These interactions can lead to changes in cellular processes, such as metabolism, signal transduction, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Piperidin-4-yl)ethanone can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat. Over time, the degradation products of 1-(Piperidin-4-yl)ethanone can accumulate, potentially leading to changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 1-(Piperidin-4-yl)ethanone in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects on physiological processes, while higher doses can lead to significant changes in cellular and systemic functions. For example, studies in animal models have shown that high doses of 1-(Piperidin-4-yl)ethanone can induce toxic effects, such as oxidative stress and tissue damage. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biological responses. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
1-(Piperidin-4-yl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. For instance, the oxidation of 1-(Piperidin-4-yl)ethanone by cytochrome P450 enzymes can produce reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 1-(Piperidin-4-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters. Once inside the cell, 1-(Piperidin-4-yl)ethanone can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1-(Piperidin-4-yl)ethanone is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 1-(Piperidin-4-yl)ethanone can be phosphorylated or acetylated, which can influence its localization to the nucleus or other organelles. The subcellular distribution of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the factors that govern the subcellular localization of 1-(Piperidin-4-yl)ethanone is essential for elucidating its mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of piperidine using acetyl chloride or acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods: In industrial settings, the production of 1-(Piperidin-4-yl)ethanone often involves large-scale acylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 1-(Piperidin-4-yl)ethanone can yield secondary amines or alcohols, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted piperidine derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)ethanone: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-Acetylpiperidine: Another name for 1-(Piperidin-4-yl)ethanone.
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine core but differ in functional groups and biological activities
Uniqueness: 1-(Piperidin-4-yl)ethanone is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. Additionally, its role as a sigma receptor ligand highlights its potential in medicinal chemistry .
Eigenschaften
IUPAC Name |
1-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-2-4-8-5-3-7/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNLQJRBZHAGSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369100 | |
| Record name | 1-(Piperidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30818-11-2 | |
| Record name | 1-(Piperidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(piperidin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)







